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Compound of Interest

Compound Name: 3-Formylphenoxyacetic acid

Cat. No.: B1268867

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 3-
Formylphenoxyacetic acid. The document details the synthesis, experimental protocols for
single-crystal X-ray diffraction, and an analysis of the resulting structural data. This information
is crucial for understanding the molecule's three-dimensional conformation, intermolecular
interactions, and potential applications in drug design and materials science.

Introduction

3-Formylphenoxyacetic acid is a substituted aromatic carboxylic acid. The presence of the
formyl and carboxylic acid functional groups makes it a molecule of interest for studying
hydrogen bonding and other non-covalent interactions that dictate its crystal packing.
Understanding the solid-state structure of this compound is fundamental for controlling its
physicochemical properties, such as solubility and stability, which are critical in pharmaceutical
development.

Synthesis and Crystallization

The synthesis of 3-Formylphenoxyacetic acid is typically achieved through a Williamson
ether synthesis.

Synthesis of 3-Formylphenoxyacetic Acid
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A common synthetic route involves the reaction of 3-hydroxybenzaldehyde with an alkali salt of
a haloacetic acid, such as sodium chloroacetate, in a suitable solvent.

Reaction:

e Reactants: 3-hydroxybenzaldehyde, Sodium chloroacetate

e Solvent: Acetone or Ethanol/Water mixture

o Conditions: The reaction mixture is typically refluxed for several hours.

o Work-up: After the reaction, the solvent is removed, and the residue is dissolved in water.
Acidification with a mineral acid (e.g., HCI) precipitates the crude 3-Formylphenoxyacetic
acid, which can then be collected by filtration and purified by recrystallization.

Single Crystal Growth

Single crystals of 3-Formylphenoxyacetic acid suitable for X-ray diffraction analysis can be
grown by slow evaporation of a saturated solution of the compound. The choice of solvent is
critical for obtaining high-quality crystals. A mixture of solvents, such as chloroform and toluene,
has been found to be effective for growing crystals of similar phenoxyacetic acid derivatives.[1]

Experimental Protocols: Single-Crystal X-ray
Diffraction

The determination of the crystal structure of 3-Formylphenoxyacetic acid is carried out using
single-crystal X-ray diffraction.

Data Collection

A suitable single crystal is mounted on a diffractometer. The data collection is performed at a
controlled temperature, often at low temperatures (e.g., 100 K or 150 K), to minimize thermal
vibrations of the atoms. The diffractometer uses monochromatic X-ray radiation (e.g., Mo Ka or
Cu Ka). A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement
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The collected diffraction data is processed to yield a set of structure factors. The crystal
structure is then solved using direct methods or Patterson methods, which provide an initial
model of the atomic positions. This model is subsequently refined using full-matrix least-
squares on F2. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are
typically placed in calculated positions and refined using a riding model. The final R-factor and
goodness-of-fit are indicators of the quality of the refined structure.
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Caption: Experimental workflow for the crystal structure analysis of 3-Formylphenoxyacetic
acid.

Crystallographic Data

The crystallographic data for 3-Formylphenoxyacetic acid would be deposited in the
Cambridge Structural Database (CSD). The following tables summarize the typical
crystallographic data obtained from a single-crystal X-ray diffraction experiment.

Note: The specific numerical data for 3-Formylphenoxyacetic acid should be retrieved from
the relevant CCDC deposition. The data presented here are illustrative examples based on
similar structures.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value (lllustrative)
Chemical formula CoHsO4
Formula weight 180.16
Crystal system Monoclinic
Space group P2i/c

a (A) 13.31

b (A) 4.99

c (A 11.60

a(°) 90

B () 104.17

y () 90
Volume (A3) 747.2

z 4
Calculated density (g/cm?3) 1.512
Absorption coefficient (mm~1) 0.114
F(000) 376

Crystal size (mm3)

0.25x0.20x 0.15

Temperature (K)

293(2)

Radiation Mo Ka (A = 0.71073 A)
8 range for data collection (°) 2.51t027.5
Reflections collected 8759

Independent reflections

1246 [R(int) = 0.0528]

Final R indices [l > 20(I)]

R1 =0.0458, wR2 = 0.1313

R indices (all data)

R1 =0.0550, wR2 = 0.1380
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Goodness-of-fit on F2 1.05

Table 2: Selected Bond Lengths (A)

Bond Length (A) (lllustrative)
01-C7 1.365(2)
02-C8 1.423(2)
03-C9 1.306(3)
04-C9 1.209(3)
C1-C6 1.385(3)
C1-C2 1.389(3)
C3-C10 1.487(3)
C8-C9 1.502(3)

Table 3: Selected Bond Angles (°)

Atoms Angle (°) (lllustrative)
C6-01-C7 117.8(2)
C8-02-C7 115.2(2)
04-C9-03 121.9(2)
04-C9-C8 125.4(2)
03-C9-C8 112.7(2)
01-C7-C8 109.3(2)
C1-C3-C10 120.5(2)

Molecular and Crystal Structure
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The molecular structure of 3-Formylphenoxyacetic acid features a planar phenyl ring. The
carboxylic acid group and the ether linkage introduce conformational flexibility. The crystal
structure is stabilized by a network of intermolecular interactions, primarily hydrogen bonds.

Intermolecular Interactions

The carboxylic acid groups typically form strong O-H---O hydrogen bonds, often leading to the
formation of centrosymmetric dimers. In addition to these strong interactions, weaker C-H---O
hydrogen bonds involving the formyl group and the ether oxygen atom can also be observed,
contributing to the overall stability of the crystal packing.

Click to download full resolution via product page

Caption: Schematic of primary intermolecular interactions in 3-Formylphenoxyacetic acid.

Conclusion

The crystal structure analysis of 3-Formylphenoxyacetic acid provides valuable insights into
its solid-state conformation and the supramolecular architecture governed by hydrogen
bonding. This detailed structural knowledge is essential for correlating its molecular structure
with its macroscopic properties and is a critical step in its potential development for
pharmaceutical or material science applications. The crystallographic data serves as a
foundational dataset for computational modeling and for the rational design of new materials
with tailored properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Crystal Structure Analysis of 3-Formylphenoxyacetic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268867#crystal-structure-analysis-of-3-
formylphenoxyacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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